2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a (5-methyl-2-phenyloxazol-4-yl)methyl moiety. This heterocyclic framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl group enhances lipophilicity, while the oxazole moiety contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding .
Properties
CAS No. |
941950-41-0 |
|---|---|
Molecular Formula |
C23H17ClN4O2 |
Molecular Weight |
416.87 |
IUPAC Name |
2-(4-chlorophenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-5-3-2-4-6-17)14-27-11-12-28-21(23(27)29)13-19(26-28)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3 |
InChI Key |
KAZAVSPMPWIRCT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Electronics : Methoxy groups (e.g., in ) increase electron density, enhancing solubility but possibly reducing membrane permeability. Conversely, chloro substituents (target compound, ) elevate lipophilicity, favoring blood-brain barrier penetration.
Heterocyclic Moieties : Oxazole (target compound) and oxadiazole () rings differ in hydrogen-bonding capacity. Oxadiazole’s higher electronegativity may strengthen target interactions but reduce metabolic stability.
Crystallographic and Conformational Insights
- The dihydro-pyrazinone analog adopts a boat-like conformation in the six-membered ring, with C11 and N3 deviations of 0.681 Å and 0.214 Å, respectively. Intermolecular C–H⋯O interactions stabilize the crystal lattice.
- In contrast, the target compound’s fully aromatic core likely exhibits planar geometry, favoring π-stacking with aromatic residues in biological targets.
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